molecular formula C13H19N3O2 B600004 Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate CAS No. 16154-70-4

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Cat. No.: B600004
CAS No.: 16154-70-4
M. Wt: 249.314
InChI Key: YMOGSBUAJSYWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tables of Critical Data

Table 1: Molecular Identification Data

Property Value Source
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
InChI Key YMOGSBUAJSYWPC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N

Table 2: Comparative Analysis of Piperazine Derivatives

Compound Substituents Key Applications
Piperazine None Industrial synthesis intermediate
1-Phenylpiperazine Phenyl at position 1 Serotonin receptor studies
This compound Ethyl carboxylate (1), 4-aminophenyl (4) Medicinal chemistry research

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOGSBUAJSYWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653889
Record name Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-70-4
Record name 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Arylation with 4-Chloronitrobenzene

A widely cited method involves the N-arylation of ethyl piperazine-1-carboxylate with 4-chloronitrobenzene. In a representative protocol:

  • Reagents : Ethyl piperazine-1-carboxylate, 4-chloronitrobenzene (1.3–1.4 equivalents), Hünig’s base (1.2–1.5 equivalents).

  • Solvent : N-Methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Conditions : 120–125°C for 5–7 hours under nitrogen.

  • Yield : 65–75% after precipitation with isopropanol.

The reaction proceeds via nucleophilic aromatic substitution, where the piperazine’s secondary amine attacks the electron-deficient aryl chloride. Hünig’s base acts as both a proton scavenger and catalyst, enhancing reaction kinetics. Post-reaction, the intermediate ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is precipitated by cooling and purified via sequential washes with isopropanol and warm water.

Challenges in Regioselectivity

Piperazine’s symmetry poses a risk of di-arylation, but excess 4-chloronitrobenzene (1.3–1.4 equiv) and controlled stoichiometry minimize this side reaction. Monitoring via HPLC ensures single-aryl product formation.

Catalytic Hydrogenation of Nitro Intermediates

Reduction to the Aminophenyl Derivative

The nitro group in ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas or alternative reductants like sodium hypophosphite:

  • Catalyst : 5% Pd/C (50% water-wet).

  • Solvent : Methoxyethanol or ethanol.

  • Conditions : 70–75°C, hydrogen pressure of 1–5 atm.

  • Yield : 80–85% after acid-base workup.

The reaction is exothermic, requiring gradual addition of reductants to maintain temperatures below 80°C. Post-hydrogenation, the product is isolated by adjusting the pH to ≤2 with HCl, filtering the catalyst, and recrystallizing from ethanol.

Alternative Reducing Systems

Sodium hypophosphite in aqueous methoxyethanol offers a safer, non-pyrophoric alternative to hydrogen gas, achieving comparable yields (78–82%).

Condensation Reactions with Ethyl Carboxylate Precursors

Coupling with 4-Aminophenylboronic Acid

A less common route involves Suzuki-Miyaura coupling between ethyl 4-(chlorophenyl)piperazine-1-carboxylate and 4-aminophenylboronic acid:

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : Toluene/water (3:1).

  • Conditions : 90°C for 12 hours.

  • Yield : 60–65% after column chromatography.

While this method avoids nitro reduction steps, the requirement for anhydrous conditions and palladium catalysts increases costs.

Direct Amination of Piperazine Esters

Ethyl piperazine-1-carboxylate can react directly with 4-fluoroaniline under Buchwald-Hartwig amination conditions:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : 1,4-Dioxane.

  • Conditions : 100°C for 24 hours.

  • Yield : 55–60%.

This method is limited by moderate yields and the need for specialized ligands.

Purification and Characterization Techniques

Crystallization and Filtration

Crude products are typically purified via anti-solvent crystallization . For example, adding isopropanol to NMP reaction mixtures induces precipitation of the nitro intermediate, achieving >95% purity after washing. The aminophenyl derivative is further purified via recrystallization from ethanol/water mixtures.

Chromatographic Methods

Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves di-arylation byproducts, though industrial-scale processes prefer crystallization for cost efficiency.

Spectroscopic Characterization

  • ¹H NMR : Signals at δ 1.25 (t, 3H, COOCH₂CH₃), δ 4.15 (q, 2H, COOCH₂), δ 6.65–7.25 (m, 4H, aryl-H).

  • MS (ESI) : m/z 250.1 [M+H]⁺.

  • HPLC : Purity >99% with C18 columns (acetonitrile/water mobile phase).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/CatalystsYield (%)AdvantagesLimitations
N-Arylation + HydrogenationEthyl piperazine-1-carboxylate, 4-chloronitrobenzeneHünig’s base, Pd/C70–85High yield, scalableRequires nitro reduction step
Suzuki CouplingEthyl 4-chlorophenylpiperazine-1-carboxylatePd(PPh₃)₄, boronic acid60–65Avoids nitro intermediatesExpensive catalysts
Buchwald-HartwigEthyl piperazine-1-carboxylate, 4-fluoroanilinePd₂(dba)₃, Xantphos55–60Direct aminationModerate yields, long reaction times

The N-arylation/hydrogenation route remains the most industrially viable due to its robustness and cost-effectiveness, despite multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethyl ester group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine core : Provides conformational flexibility and hydrogen-bonding capacity.
  • 4-Aminophenyl group: Enhances π-π stacking interactions and enables further functionalization.
  • Ethyl carboxylate : Improves solubility and modulates electronic properties.

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate with its analogues, focusing on structural variations, synthetic routes, and biological applications.

Piperazine Derivatives with Aromatic Sulfonamide Groups

Example: tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate ()

  • Structural Differences : Replaces the ethyl carboxylate with a tert-butyl carboxylate and introduces a sulfonyl group.
  • Synthesis : Achieved via sulfonation of the piperazine ring using 4-nitrobenzenesulfonyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine .
  • Applications : These derivatives are potent apoptotic CHOP pathway activators, with enhanced cellular permeability due to the sulfonamide group .
Parameter This compound tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
Solubility Moderate (polar solvents) Low (hydrophobic tert-butyl group)
Biological Target Kinases, GPCRs Apoptotic pathways
Yield 93% () 96% ()

Piperazine Derivatives with Substituted Acyl Groups

Example: Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate ()

  • Structural Differences: Incorporates a dicyanophenylpropanoyl group at the piperazine nitrogen.
  • Synthesis : Generated via photoredox-catalyzed carbamoyl radical addition, leveraging the reactivity of the piperazine amine .
  • Applications : Exhibits unique reactivity in radical-based synthetic pathways, enabling access to complex heterocycles.

Key Contrast :

  • The dicyano group introduces electron-withdrawing effects, reducing basicity of the piperazine nitrogen compared to the parent compound.

Piperazine Derivatives with Heteroaromatic Substituents

Example: Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate ()

  • Structural Differences: Substitutes the 4-aminophenyl group with a pteridinyl-heteroaromatic system.
  • Applications : Demonstrates antitumor activity by targeting folate metabolism pathways, a property absent in the parent compound .

Modifications for Enhanced Bioactivity

  • Amino Group Derivatization: Coupling with sulfonyl chlorides () or aldehydes () to improve target binding.
  • Piperazine Ring Functionalization: Introduction of electron-withdrawing groups (e.g., dicyano in ) to modulate electronic properties.

Biological Activity

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an ethyl ester and an amino group on the aromatic phenyl moiety. This structural configuration is crucial for its biological activities, influencing its interactions with various biological targets.

The compound is primarily known for its role as an enzyme inhibitor and in modulating protein-protein interactions . It binds to specific active sites on enzymes, preventing substrate interaction, which can affect various cellular processes and signaling pathways. For instance, it has been investigated for its effects on atrial refractoriness in cardiac tissues, indicating potential applications in cardiology .

Antimicrobial Properties

This compound has demonstrated notable antibacterial activity against various bacterial strains. In studies evaluating its efficacy, it was found to have minimum inhibitory concentration (MIC) values comparable to other known antibacterial agents. The compound's structure allows it to interact effectively with bacterial topoisomerases, which are essential for DNA replication and repair .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Pseudomonas aeruginosa0.020

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against various fungi, including Candida albicans. Its mechanism may involve disruption of fungal cell wall synthesis or function, although specific pathways remain to be fully elucidated .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The study highlighted the importance of substituents on the piperazine ring in enhancing antimicrobial potency .

Cardiovascular Research

Another significant area of research involves the compound's effects on cardiac tissues. In vitro studies using guinea pig atrial tissues demonstrated that this compound could modulate atrial refractoriness effectively. This suggests potential therapeutic applications in treating arrhythmias or other cardiac conditions .

Toxicological Profile

Despite its promising biological activities, the compound exhibits some toxicity concerns. It has been classified as harmful if swallowed or inhaled, necessitating careful handling in laboratory settings. The acute toxicity profile indicates that further studies are required to assess long-term effects and safety in clinical applications .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing ethyl 4-(4-aminophenyl)piperazine-1-carboxylate?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Carbamoylation: Reaction of piperazine derivatives with ethyl chloroformate under basic conditions (e.g., NaH in DMF) to introduce the carboxylate group .
  • Amination: Coupling 4-aminophenyl moieties using reagents like EDC/HOAt with catalytic bases (e.g., DIPEA) in dichloromethane .
  • Optimization: Reaction temperature (e.g., 80°C) and solvent polarity (e.g., DME) significantly impact yields, as shown in palladium-catalyzed cross-coupling protocols (95% yield achieved) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C-NMR: Assigns proton environments (e.g., piperazine ring protons at δ 3.4–4.2 ppm) and carbonyl carbons (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC): Resolves coupling patterns and connectivity .
  • X-ray Diffraction:
    • Monoclinic crystal system (space group P2₁/n) with cell parameters a = 10.9073(3) Å, b = 19.1940(6) Å, c = 12.2246(3) Å, β = 91.809(2)° .
    • Weak intramolecular C–H···N interactions stabilize the piperazine chair conformation .

Advanced: How can computational modeling resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Predict binding affinities to targets (e.g., kinase enzymes) by analyzing hydrogen bonding and hydrophobic interactions between the piperazine core and active sites .
  • DFT Calculations: Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental inhibition constants (IC₅₀) .
  • Validation: Cross-check docking poses with crystallographic data (e.g., Protein Data Bank structures) to resolve discrepancies in binding mode hypotheses .

Advanced: What strategies address crystallographic data inconsistencies during refinement?

Answer:

  • Software Tools: Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., ethyl groups) .
  • Error Mitigation:
    • Multi-scan absorption corrections (SADABS) to reduce data collection artifacts .
    • Validate thermal parameters (e.g., Ueq) to identify overfitting .
  • Reporting Standards: Adopt R1 < 0.05 and wR2 < 0.15 as reliability thresholds .

Advanced: How to reconcile conflicting biological activity results across assay platforms?

Answer:

  • Assay Optimization:
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
    • Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Data Triangulation: Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., MD simulations) data to identify off-target effects .

Basic: What purification methods are effective for isolating high-purity samples?

Answer:

  • Flash Chromatography: Employ silica gel columns with gradients (e.g., hexane:ethyl acetate 8:1 → 1:2) to separate by polarity .
  • Recrystallization: Use ethanol/water mixtures to obtain crystals with >98% purity (validated by HPLC) .

Advanced: How to analyze stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies:
    • Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
    • Identify hydrolysis products (e.g., piperazine-free bases) at pH < 3 or > 10 .
  • Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (category 2A irritation risk) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Spill Management: Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement: Substitute the ethyl carboxylate with tert-butyl groups to improve metabolic stability (e.g., reduced CYP3A4 metabolism) .
  • LogP Optimization: Introduce hydrophilic groups (e.g., morpholino) to lower octanol-water partition coefficients (<2.5) for better solubility .

Advanced: What analytical workflows validate synthetic intermediates?

Answer:

  • LC-MS/MS: Monitor reaction progress in real-time, identifying intermediates by m/z (e.g., [M+H]<sup>+</sup> = 569.2) .
  • HRMS: Confirm molecular formula (e.g., C22H25N3O4) with <5 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.